molecular formula C22H16FNO4 B4516250 Benzyl {[3-(4-fluorophenyl)-1,2-benzoxazol-6-yl]oxy}acetate

Benzyl {[3-(4-fluorophenyl)-1,2-benzoxazol-6-yl]oxy}acetate

Cat. No.: B4516250
M. Wt: 377.4 g/mol
InChI Key: NNBXQYAMUYHEMF-UHFFFAOYSA-N
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Description

Benzyl {[3-(4-fluorophenyl)-1,2-benzoxazol-6-yl]oxy}acetate is a synthetic organic compound featuring a benzoxazole core substituted with a 4-fluorophenyl group at the 3-position and a benzyl ester-linked acetoxy group at the 6-position.

Properties

IUPAC Name

benzyl 2-[[3-(4-fluorophenyl)-1,2-benzoxazol-6-yl]oxy]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16FNO4/c23-17-8-6-16(7-9-17)22-19-11-10-18(12-20(19)28-24-22)26-14-21(25)27-13-15-4-2-1-3-5-15/h1-12H,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNBXQYAMUYHEMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)COC2=CC3=C(C=C2)C(=NO3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl {[3-(4-fluorophenyl)-1,2-benzoxazol-6-yl]oxy}acetate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of cost-effective reagents and catalysts.

Chemical Reactions Analysis

Types of Reactions

Benzyl {[3-(4-fluorophenyl)-1,2-benzoxazol-6-yl]oxy}acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.

    Substitution: The benzoxazole ring and the benzyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amines.

Scientific Research Applications

Benzyl {[3-(4-fluorophenyl)-1,2-benzoxazol-6-yl]oxy}acetate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Benzyl {[3-(4-fluorophenyl)-1,2-benzoxazol-6-yl]oxy}acetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

a) Benzyl [(4-Methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetate (CAS 307549-99-1)

  • Core Structure : Replaces the benzoxazole with a benzo[c]chromen ring fused to a cyclohexene system.
  • Substituents : A 4-methyl group and a ketone at the 6-position, contrasting with the fluorophenyl group in the target compound.
  • Implications : The benzo[c]chromen core may confer greater lipophilicity, while the ketone group could enhance hydrogen-bonding interactions. The absence of fluorine might reduce electron-withdrawing effects compared to the target compound .

b) 2-(3-Methyl-2-oxo-3H-benzoxazol-6-yl)-2-oxoethyl (4-Fluorophenyl)acetate (CAS 1245623-98-6)

  • Core Structure : Shares the benzoxazole motif but includes a 3-methyl-2-oxo substituent.
  • Ester Group : The acetoxy group is replaced by a 2-oxoethyl ester linked to a 4-fluorophenylacetate moiety.
  • Implications : The additional carbonyl group may increase metabolic susceptibility, while the 4-fluorophenylacetate chain could alter steric interactions in biological targets .

Benzoate Esters with Varied Substituents

The compound belongs to the broader class of benzoate esters, which exhibit diverse pharmacological and industrial applications. Key comparisons include:

Compound Name CAS # Core Structure Key Substituents Potential Applications
Target Compound Not listed 1,2-Benzoxazole 3-(4-Fluorophenyl), 6-(benzyl ester) Understudied; possible CNS or enzyme modulation
Phenyl Benzoate 93-99-2 Benzene Phenyl ester Fragrance, plasticizer
Methyl Benzoate 93-58-3 Benzene Methyl ester Solvent, flavoring agent
Isopropyl Benzoate 939-48-0 Benzene Branched aliphatic ester Cosmetic emollient
cis-3-Hexenyl Benzoate 25152-85-6 Benzene Unsaturated aliphatic ester Plant volatile, insect attractant

Key Observations :

  • Aliphatic esters (e.g., methyl, isopropyl) are more volatile and less stable under physiological conditions compared to aromatic esters like the target compound .

Research Findings and Implications

  • Synthetic Accessibility : The benzoxazole core is synthetically tractable via cyclization reactions, but the fluorophenyl group requires careful regioselective substitution .
  • Stability : The benzyl ester may confer resistance to hydrolysis compared to aliphatic esters, as seen in related compounds like phenyl benzoate .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzyl {[3-(4-fluorophenyl)-1,2-benzoxazol-6-yl]oxy}acetate
Reactant of Route 2
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Benzyl {[3-(4-fluorophenyl)-1,2-benzoxazol-6-yl]oxy}acetate

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